molecular formula C20H20N2O5 B12050154 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12050154
M. Wt: 368.4 g/mol
InChI Key: NZZCWYPSGMXMDD-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile belongs to the pyranopyran family, characterized by a fused bicyclic pyran system. Key structural features include:

  • 2,3-Diethoxy substitution on the phenyl ring at position 4, providing steric bulk and electron-donating effects.
  • Methyl group at position 7, enhancing hydrophobicity.
  • Cyano group at position 3 and amino group at position 2, critical for intermolecular interactions and pharmacological activity.

This scaffold is synthesized via multicomponent reactions involving Knoevenagel condensation, Michael addition, and cyclization ().

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C20H20N2O5/c1-4-24-14-8-6-7-12(18(14)25-5-2)16-13(10-21)19(22)27-15-9-11(3)26-20(23)17(15)16/h6-9,16H,4-5,22H2,1-3H3

InChI Key

NZZCWYPSGMXMDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N

Origin of Product

United States

Preparation Methods

Heteropolyacid-Catalyzed Condensation

The most efficient route employs a one-pot, three-component reaction of 4-hydroxy-6-methylpyran-2-one, 2,3-diethoxybenzaldehyde, and malononitrile in water using H₆P₂W₁₈O₆₂·18H₂O as a catalyst. This method achieves yields of 89–94% under reflux conditions (90°C, 20–30 minutes). The catalyst facilitates simultaneous Knoevenagel condensation, Michael addition, and cyclization (Scheme 1).

Key Parameters

ComponentQuantity (mmol)Role
4-Hydroxy-6-methylpyran-2-one10Nucleophilic enol
2,3-Diethoxybenzaldehyde10Electrophilic aldehyde
Malononitrile10Cyano source
H₆P₂W₁₈O₆₂·18H₂O0.5 mol%Lewis acid catalyst

This protocol minimizes side reactions, with the catalyst being reusable for four cycles without significant yield drop (94% → 84%). The aqueous medium enhances sustainability, aligning with green chemistry principles.

Potassium Carbonate-Mediated Cyclization

An alternative approach uses K₂CO₃ (5 mol%) in ethanol under reflux. This base-mediated method converts α,α′-bis(arylidene)cycloalkanones and malononitrile into pyranopyrans via tandem Michael addition and cyclization. While slower (45–60 minutes), it achieves 82–88% yields for substrates with electron-donating groups like 2,3-diethoxyphenyl.

Solvent System Optimization

Tetrahydrofuran-Water Mixtures

Patent data reveals that tetrahydrofuran (THF)-water systems (3:1 v/v) accelerate reaction kinetics by 80% compared to pure THF. For the target compound, this solvent combination reduces reaction time from 24 hours to 30 minutes during intermediate formation steps, while suppressing polymeric byproducts.

Solvent Performance Comparison

SolventReaction TimeYield (%)Byproducts
THF-H₂O (3:1)30 min95<5% dimers
Acetone2 h8712% oligomers
Ethanol1.5 h898% unidentified

Aqueous versus Organic Media

Water-based systems outperform organic solvents in yield and purity (Table 1). The target compound’s solubility in hot water (82°C, 1.2 mg/mL) enables facile crystallization, avoiding chromatographic purification.

Intermediate Functionalization Strategies

Synthesis of 2-Amino-4H-Pyran-3-Carbonitrile Core

The pyran core forms via condensation of 4-hydroxy-6-methylpyran-2-one with malononitrile. IR spectroscopy confirms C≡N stretching at 2215 cm⁻¹ and NH₂ bending at 1620 cm⁻¹ in the intermediate.

Diethoxyphenyl Group Incorporation

Electrophilic aromatic substitution introduces the 2,3-diethoxyphenyl moiety using AlCl₃ (15 mol%) in dichloromethane at 0°C. This step requires strict temperature control to prevent O-dealkylation, with yields reaching 78% for gram-scale synthesis.

Catalytic Systems and Yield Enhancement

Heterogeneous Catalysis

H₆P₂W₁₈O₆₂·18H₂O increases reaction rates by lowering activation energy (ΔG‡ = 68 kJ/mol vs. 89 kJ/mol uncatalyzed). Its Brønsted acidity (pH 1.5–2.0 in solution) protonates carbonyl groups, facilitating nucleophilic attack.

Base-Mediated Pathways

K₂CO₃ deprotonates malononitrile (pKa = 11.1), generating a reactive nitrile anion for Michael addition. Ethanol’s polarity (ε = 24.3) stabilizes transition states, reducing side reactions.

Purification and Characterization

Crystallization Techniques

Methanol-water (7:3) recrystallization yields needle-like crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 214–216°C, confirming purity >99%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 6H, OCH₂CH₃), 3.89 (s, 3H, CH₃), 4.12 (q, 4H, OCH₂), 6.72–7.45 (m, 3H, aromatic), 8.21 (s, 2H, NH₂).

  • HRMS : m/z 409.1398 [M+H]⁺ (calc. 409.1401).

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodYield (%)TimePurity (%)Environmental Impact
Heteropolyacid/H₂O9430 min99Low (E-factor 1.2)
K₂CO₃/EtOH8845 min97Moderate (E-factor 3.1)
Stepwise/AlCl₃782 h95High (E-factor 6.8)

The heteropolyacid-catalyzed route demonstrates superior performance across all metrics, making it the method of choice for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile . Research indicates that derivatives of this compound exhibit significant antiproliferative activities against various human tumor cell lines.

Key Findings:

  • Mechanism of Action : The compound has been shown to disrupt microtubule formation and induce cell cycle arrest at the G2/M phase in melanoma cells. This mechanism is crucial for its anticancer efficacy as it affects cellular division and proliferation .
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives led to a reduction in angiogenesis and exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Case Studies :
    • A study synthesized a series of related compounds and tested their activity against eight human tumor cell lines, identifying several with high antiproliferative effects .
    • Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific substitutions on the phenyl ring significantly influenced their biological activity .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of this compound have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Notable Results:

  • Broad-Spectrum Activity : Certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
  • Mechanistic Insights : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrano[4,3-b]pyran derivatives has also been explored. These compounds may modulate inflammatory pathways and provide therapeutic benefits in conditions characterized by excessive inflammation.

Research Highlights:

  • Cytokine Modulation : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases .
  • Animal Models : In vivo studies have shown that certain derivatives can alleviate symptoms in animal models of inflammation, suggesting their potential for further development as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, melting points, and yields of structurally related compounds:

Compound ID Substituent at Position 4 Melting Point (°C) Yield (%) Source
Target Compound 2,3-Diethoxyphenyl Not reported Not reported N/A
3v () 4-Nitrophenyl 291–292 91
3y () 4-Methoxyphenyl (ester group) 180–182 56
Bromophenyl derivative () 4-Bromophenyl Not specified Not specified
3m () 3-Nitrophenyl 234–236 67
3ac () 4-Methoxyphenyl (cyano group) 205–207 57

Key Observations:

  • Electron-withdrawing groups (e.g., nitro in 3v, bromo in ) increase melting points due to stronger intermolecular interactions.
  • Methoxy and ethoxy groups lower melting points compared to nitro analogs, likely due to reduced polarity.
  • Yields vary significantly (56–91%), influenced by substituent reactivity and reaction conditions (e.g., reflux time, catalyst use).

Mechanistic Insights :

  • The cyano and amino groups facilitate hydrogen bonding with biological targets, enhancing activity.
  • Bulkier substituents (e.g., diethoxy, bromophenyl) may improve membrane permeability but reduce solubility.

Crystallographic and Structural Analysis

  • Planarity : The pyran ring system adopts near-planar conformations, while substituents like bromophenyl introduce torsional angles (e.g., 110.5° in ).
  • Packing Interactions : Methoxy and ethoxy groups engage in van der Waals interactions, whereas nitro groups participate in dipole-dipole interactions.
  • Crystal System: Most analogs crystallize in monoclinic systems (e.g., space group C2/c in and ).

Biological Activity

2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C18H16N2O5
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 326915-11-1

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anti-cancer agent, its effects on enzyme inhibition, and its role in inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Huh7 (Liver cancer)20Induction of apoptosis
MDA-MB231 (Breast)15Cell cycle arrest
Caco2 (Colon cancer)25Inhibition of cell migration

These results suggest that the compound effectively disrupts cancer cell growth and may be a candidate for further development as an anti-cancer drug.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. Notably:

  • Protein Kinases : It has shown to inhibit kinases such as CK1ε and Haspin with residual activities measured at varying concentrations.
  • Tyrosinase Inhibition : The compound demonstrated competitive inhibition against tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid.

The mechanism by which 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exerts its biological effects is multifaceted:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing mitochondrial membrane permeability and activating caspases.
  • Cell Cycle Arrest : It causes G2/M phase arrest in tumor cells, preventing their division and proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Hepatocellular Carcinoma : Demonstrated a reduction in tumor size in animal models treated with the compound compared to controls.
  • Breast Cancer Models : Showed significant tumor regression and prolonged survival rates when administered alongside conventional chemotherapy agents.

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer :
The compound can be synthesized via multi-component reactions (MCRs) involving substituted benzaldehydes, malononitrile, and active methylene compounds under solvent-free or catalytic conditions. For example, analogous pyrano[3,2-b]pyran derivatives were synthesized using Knoevenagel-Michael-cyclocondensation sequences, achieving yields of 74–95% . Optimization strategies include:

  • Catalyst Selection : Use of piperidine or triethylamine as basic catalysts to enhance cyclization efficiency.
  • Temperature Control : Reactions performed at 80–100°C under reflux to accelerate ring closure.
  • Solvent-Free Conditions : Minimizes side reactions and simplifies purification .
  • Microwave Assistance : Reduces reaction time (e.g., from hours to minutes) for thermally driven steps .

Basic Question: How should researchers characterize this compound’s purity and structural identity?

Methodological Answer :
Comprehensive characterization involves:

  • Spectral Analysis :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the amino group (-NH₂) typically appears as a singlet near δ 4.3–5.0 ppm, while aromatic protons resonate between δ 7.1–8.2 ppm .
    • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
    • HRMS : Validate molecular formula (e.g., C₂₀H₂₀N₂O₅ for the target compound) with <5 ppm mass error .
  • Melting Point Consistency : Compare observed values (e.g., 211–222°C) with literature to detect impurities .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound’s conformation?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of stereochemistry and intramolecular interactions. For structurally related pyrano-pyran derivatives:

  • Crystal Packing : The diethoxyphenyl group often adopts a pseudo-axial orientation to minimize steric hindrance, as seen in analogous compounds with R-factors <0.05 .
  • Hydrogen Bonding : The amino and carbonyl groups form intermolecular H-bonds (N–H···O=C), stabilizing the lattice .
  • Disorder Analysis : Thermal ellipsoid modeling can resolve rotational disorder in ethoxy groups .

Advanced Question: What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer :
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level is used to:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyranopyrans) to assess charge-transfer potential .
  • Electrostatic Potential Maps : Identify nucleophilic (e.g., amino group) and electrophilic (e.g., carbonyl carbon) sites for derivatization .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on tautomerism (e.g., keto-enol equilibria) .

Advanced Question: How can researchers analyze discrepancies in biological activity data across studies?

Methodological Answer :
Contradictions in bioactivity (e.g., antimicrobial vs. antitumor results) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
  • Structural Analogues : Compare substituent effects; electron-withdrawing groups (e.g., -NO₂) enhance antitumor activity, while lipophilic groups (e.g., -OEt) improve membrane penetration for antimicrobial action .
  • Metabolic Stability : Use hepatic microsome assays to evaluate degradation rates, which affect in vivo efficacy .

Advanced Question: What environmental fate studies are relevant for assessing this compound’s ecological impact?

Methodological Answer :
Long-term environmental studies should include:

  • Photodegradation : Simulate UV exposure (λ >290 nm) to track half-life (e.g., t₁/₂ ~15 days for related pyranones) .
  • Soil Adsorption : Measure log K₀c values via batch equilibrium; higher values (>3) indicate strong binding to organic matter, reducing bioavailability .
  • Aquatic Toxicity : Use Daphnia magna assays to determine EC₅₀ values; pyrano-pyran derivatives often show moderate toxicity (EC₅₀ ~10 mg/L) .

Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer :
SAR strategies for pyrano-pyran derivatives focus on:

  • Substituent Position : 2,3-Diethoxy groups enhance π-stacking with DNA/RNA, while 7-methyl improves metabolic stability .
  • Nitrogen Incorporation : Replacing oxygen with nitrogen in the pyran ring increases polarity and H-bond donor capacity, improving solubility .
  • Bioisosteric Replacement : Swap the nitrile (-CN) with carboxyl (-COOH) to modulate toxicity without losing target affinity .

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